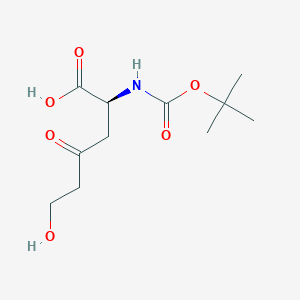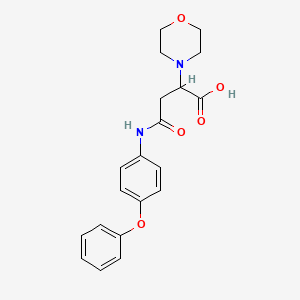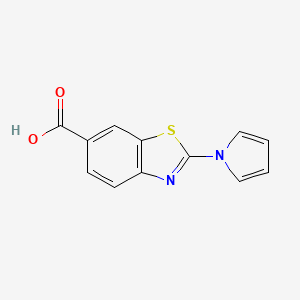![molecular formula C20H23Cl2N3O3S B2837026 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216579-47-3](/img/structure/B2837026.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O3S and its molecular weight is 456.38. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anthelminthic Applications
- Amidantel as a Potent Anthelminthic Agent : Amidantel, which is closely related to the queried compound, has been identified as a new aminophenylamidine with a broad anthelminthic spectrum. It shows effectiveness against nematodes, filariae, and cestodes in rodents, and is particularly effective against hookworms and large roundworms in dogs. It was well-tolerated in all tested animals and did not exhibit teratogenic effects (Wollweber et al., 1979).
Chemical Synthesis and Reactions
- Synthesis of Novel Benzodifuranyl Derivatives : The study involves the synthesis of novel chemical structures including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds. These structures were evaluated for their analgesic and anti-inflammatory activities, showing significant inhibitory activity on COX-2 and potential for medical applications (Abu‐Hashem et al., 2020).
Pharmacological Research
Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl) Derivatives : This research focused on synthesizing novel derivatives involving thiadiazol and acetamide, similar to the queried compound. The study's aim was to develop compounds with potential pharmacological applications, as identified by various chemical analyses (Yu et al., 2014).
Antiproliferative Activity of Benzothiazole β-Lactam Conjugates : Benzothiazole-substituted β-lactam hybrids were synthesized starting from a benzo[d]thiazol-2-yl phenol precursor, which is structurally similar to the queried compound. These compounds were evaluated for their antimicrobial activities, showing moderate effectiveness against various bacterial strains and potential for antimalarial applications (Alborz et al., 2018).
Environmental Impact Studies
- Stability of UV Filters in Chlorinated Water : This study examined the stability of various UV filters, including derivatives of methoxybenzophenone, in chlorinated water. The results highlighted the environmental impact of these compounds and their by-products in aquatic environments, which is relevant to understanding the behavior of similar chemical structures (Negreira et al., 2008).
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(17(25)13-27-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)28-20;/h4-10H,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBDFFRRIRPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)COC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
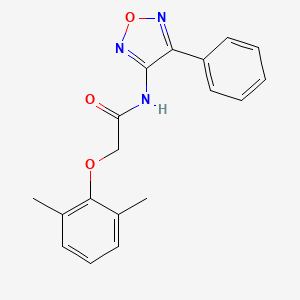
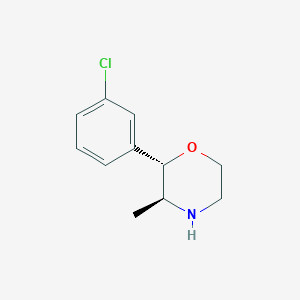
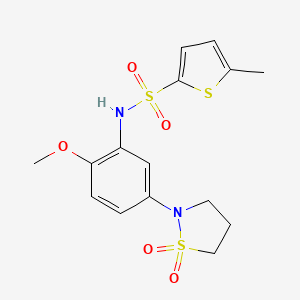
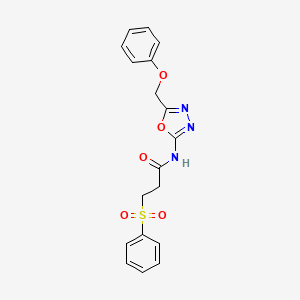
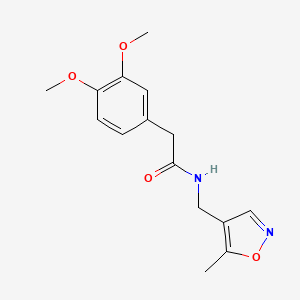
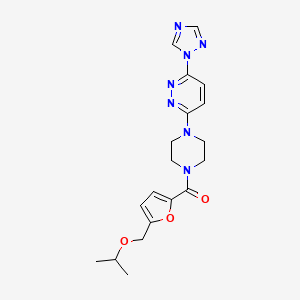
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)
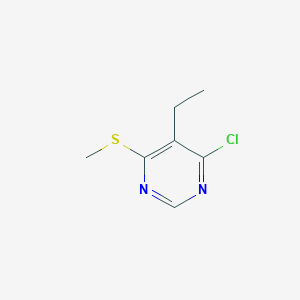

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)
